molecular formula C9H10ClNO3 B2662076 4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid CAS No. 1233520-12-1

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid

Cat. No. B2662076
CAS RN: 1233520-12-1
M. Wt: 215.63
InChI Key: MVLGLVVCSDHZFA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridinecarboxylic acid, which is a type of aromatic carboxylic acid. Pyridinecarboxylic acids are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate and Ethyl (S)-3-hydroxybutyrate are synthesized through stereoselective biotechnology methods in enzymatic reactions .


Molecular Structure Analysis

The molecular structure of a similar compound, Butanoic acid, 4-chloro-3-oxo-, ethyl ester, has been reported. Its molecular formula is C6H9ClO3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Asymmetric Bioreduction

The compound can be used in asymmetric bioreduction . Optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals. There has been great interest in the synthesis of ®-CHBE via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions .

Synthesis of Statins

Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is an important chiral intermediate for the synthesis of “blockbuster” drug statins . The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 was found to catalyze the bio-reductive production of (S)-CHBE with excellent stereoselectivity .

Synthesis of Pharmaceuticals

The compound is a useful chiral building block for the synthesis of pharmaceuticals . It can be synthesized through asymmetric catalysis of chiral catalysts, dehalogenase catalysis, microbial asymmetric resolution, and biocatalytic asymmetric reduction .

Biocatalytic Asymmetric Reduction

The compound can be used in biocatalytic asymmetric reduction . A highly efficient bioreduction process for transforming COBE into ®-CHBE was developed in a biocompatible organic solvent–deep eutectic solvent–water reaction medium .

Biologically Transforming COBE to ®-CHBE

An efficient bioreduction system was constructed for biologically transforming COBE to ®-CHBE via whole-cell biocatalysis . The established bioprocess has potential application in future .

properties

IUPAC Name

4-chloro-3-ethoxy-6-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-6(10)4-5(2)11-7(8)9(12)13/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGLVVCSDHZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(N=C1C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233520-12-1
Record name 4-chloro-3-ethoxy-6-methylpyridine-2-carboxylic acid
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